molecular formula C31H30N2O3S B11662185 N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)

Cat. No.: B11662185
M. Wt: 510.6 g/mol
InChI Key: XWNMRPWXQJBEHT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide is a complex organic compound characterized by its unique structural features This compound is notable for its intricate pentacyclic framework and the presence of multiple functional groups, including a methylsulfanyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pentacyclic core through cyclization reactions. Subsequent steps involve the introduction of the 2,4-dimethylphenyl group and the methylsulfanyl group through substitution reactions. The final step usually involves the formation of the butanamide moiety under controlled conditions, such as the use of amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pentacyclic core can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide analogs: Compounds with similar pentacyclic cores but different substituents.

    Other pentacyclic compounds: Molecules with similar structural frameworks but varying functional groups.

Uniqueness

N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups and the intricate pentacyclic structure

Properties

Molecular Formula

C31H30N2O3S

Molecular Weight

510.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C31H30N2O3S/c1-17-12-13-23(18(2)16-17)32-29(34)24(14-15-37-3)33-30(35)27-25-19-8-4-5-9-20(19)26(28(27)31(33)36)22-11-7-6-10-21(22)25/h4-13,16,24-28H,14-15H2,1-3H3,(H,32,34)

InChI Key

XWNMRPWXQJBEHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CCSC)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C

Origin of Product

United States

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